molecular formula C18H16N2O2S B11355974 3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11355974
M. Wt: 324.4 g/mol
InChI Key: RYIALMBQKVGMOC-UHFFFAOYSA-N
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Description

3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 3-hydroxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide.

    Reduction: Formation of 3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzylamine.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzamide core can interact with active sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]aniline: Similar structure but with an aniline group instead of a benzamide.

    3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

    2-phenyl-1,3-thiazole-4-carboxamide: Lacks the methoxy group and has a simpler structure.

Uniqueness

3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the combination of its methoxy-substituted benzamide core and the thiazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C18H16N2O2S/c1-22-16-9-5-8-14(10-16)17(21)19-11-15-12-23-18(20-15)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,19,21)

InChI Key

RYIALMBQKVGMOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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